Podofilox

Mechanism of Action Cell Biology Cytotoxicity

This listing is for the pure, well-characterized active pharmaceutical ingredient Podofilox (CAS 518-28-5), standardized as Podophyllotoxin, and is not to be confused with the crude, non-interchangeable Podophyllin Resin (CAS 9000-55-9). The crude resin exhibits variable potency (40-52.5% active content) and a high-risk safety profile, making it unsuitable for reproducible research. In contrast, this high-purity compound (>98% by HPLC) provides a precise mechanism of action as a tubulin polymerization inhibitor (IC50 0.46 µM) and ensures batch-to-batch consistency essential for analytical method development, in vitro assays, and as a reference standard for the FDA-approved Condylox Gel 0.5% formulation.

Molecular Formula C22H22O8
Molecular Weight 414.4 g/mol
CAS No. 9000-55-9
Cat. No. B192139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePodofilox
CAS9000-55-9
SynonymsPodophyllin
Podophyllum Resin
Resin, Podophyllum
Molecular FormulaC22H22O8
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
InChIInChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20-/m0/s1
InChIKeyYJGVMLPVUAXIQN-XVVDYKMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in ethyl ether, ligroin;  slightly soluble in water;  soluble in acetone, benzene;  very soluble in ethanol, chloroform.
In water, 150 mg/L at 25 °C /Estimated/
1.14e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Podofilox (Podophyllotoxin) Procurement: Definition and Key Characteristics


Podofilox, the standardized international non-proprietary name for podophyllotoxin [1], is a purified lignan lactone with the molecular formula C22H22O8 and a molecular weight of 414.4 daltons . It is isolated from the rhizomes and roots of *Podophyllum* plant species . As a well-defined chemical entity with a known structure [1], it is the active pharmaceutical ingredient (API) in FDA-approved topical medications for external anogenital warts and molluscum contagiosum [2]. It should not be confused with crude podophyllum resin (podophyllin), a heterogeneous mixture that is the source material for its extraction [3].

Why Substituting Podofilox with Crude Podophyllin Resin is a High-Risk Procurement Error


Procurement professionals must strictly differentiate between Podofilox (CAS 518-28-5) and Podophyllin/Podophyllum Resin (CAS 9000-55-9), as they are not interchangeable materials. Substituting the pure compound with the crude resin introduces significant and quantifiable risks. Podophyllin is a non-standardized mixture containing a variable amount of the active podophyllotoxin [1], along with other cytotoxic lignans (α- and β-peltatin) and numerous unidentified caustic compounds [1][2]. This compositional inconsistency, with podophyllotoxin content ranging between 40.0% and 52.5% [3], leads to unpredictable potency and a markedly inferior safety profile, including systemic toxicity and severe local reactions [2], making it unsuitable for applications requiring a precise, well-characterized active ingredient.

Podofilox (Podophyllotoxin): Quantifiable Differentiation for Scientific Selection


Mechanistic Divergence: Podofilox as a Tubulin Polymerization Inhibitor vs. Etoposide's Topoisomerase II Activity

Podofilox exerts its antimitotic effect by binding to tubulin and inhibiting its polymerization into microtubules, arresting cell division [1][2]. This mechanism is fundamentally distinct from its clinical derivatives, etoposide and teniposide, which do not inhibit microtubule assembly [2][3]. Instead, these derivatives act as topoisomerase II inhibitors, inducing DNA breaks in the late S and early G2 phases of the cell cycle [4]. This mechanistic differentiation is a primary determinant for selecting podofilox for specific research applications focused on microtubule dynamics.

Mechanism of Action Cell Biology Cytotoxicity

Potency Benchmarking: Tubulin Polymerization Inhibition (ITP) IC50 of Podofilox vs. Colchicine

In a direct, head-to-head biochemical comparison using an in vitro tubulin polymerization assay, podofilox demonstrated a lower ITP IC50 value of 0.46 µM compared to colchicine's 0.80 µM [1]. This indicates that podofilox is a more potent inhibitor of tubulin polymerization under these specific assay conditions.

Enzymatic Assay Tubulin Potency

Compositional Purity: 99%+ Podofilox vs. Crude Podophyllin Resin (40-52.5%)

Procurement of the pure compound, podofilox (podophyllotoxin), ensures a known, high-purity active ingredient, with commercial vendors routinely providing material with HPLC purity exceeding 99% . In stark contrast, the crude source material, Podophyllum resin (CAS 9000-55-9), is defined by the International Pharmacopoeia to contain not less than 40.0% and not more than 52.5% of podophyllotoxin-like compounds (α- and β-peltatin) [1]. This means the resin is a mixture where nearly half of the material is comprised of other, often uncharacterized and cytotoxic, components [2].

Analytical Chemistry Quality Control Standardization

Solubility Profile for Formulation: High DMSO Solubility of Podofilox

The solubility profile of podofilox is critical for its formulation and use in biological assays. It exhibits high solubility in DMSO (83 mg/mL, ~200 mM) and moderate solubility in ethanol (15-21 mg/mL, ~36-51 mM), while being practically insoluble in water [1]. This solubility profile is a key technical parameter for creating stock solutions for in vitro studies and for developing topical formulations, such as the FDA-approved 0.5% buffered alcoholic gel [2].

Formulation Drug Delivery Solubility

Commercial Availability in a Validated Topical Formulation: Condylox Gel 0.5%

Podofilox is the active ingredient in the FDA-approved, patient-applied treatment Condylox Gel 0.5% [1]. This product is formulated as a precise, buffered alcoholic gel containing 5 mg of podofilox per gram, with specified inactive ingredients including alcohol, glycerin, lactic acid, hydroxypropyl cellulose, sodium lactate, and butylated hydroxytoluene [1]. This stands in contrast to podophyllin, which is applied by a healthcare provider in a non-standardized tincture [2]. The existence of this well-characterized and clinically validated formulation provides a clear benchmark for product quality and a direct route for therapeutic application.

Pharmaceutical Formulation Drug Product Topical

Validated Application Scenarios for Podofilox Based on Evidence


Biochemical Research on Microtubule Dynamics and Antimitotic Mechanisms

Use podofilox as a reference standard for tubulin polymerization inhibition. Based on evidence, it demonstrates a potent ITP IC50 of 0.46 µM, outperforming colchicine's 0.80 µM [1]. Its distinct mechanism—targeting microtubule assembly rather than topoisomerase II—makes it the appropriate tool for this specific research area, unlike its derivative etoposide [2][3].

Formulation Development and Analytical Method Validation

Utilize high-purity podofilox (e.g., >99% by HPLC) for developing and validating analytical methods (e.g., HPLC assays) and for creating reproducible stock solutions for in vitro experiments. The defined solubility profile in DMSO (83 mg/mL) and ethanol (15-21 mg/mL) is essential for preparing accurate and stable solutions, a process that would be impossible with a crude, variable extract like podophyllin [4].

Standardized Positive Control in Cytotoxicity and Antiviral Assays

Employ podofilox as a well-characterized positive control in cell-based assays for cytotoxicity or antiviral activity against HPV. The availability of the pure compound ensures batch-to-batch consistency and dose-response reproducibility, which is critical for generating reliable and comparable data across experiments, unlike the non-standardized resin [4].

Clinical Research Referencing a Standardized Topical Drug Product

In clinical or translational research, the FDA-approved Condylox Gel 0.5% formulation provides a precise and reproducible benchmark. This product contains exactly 5 mg/g of podofilox in a defined vehicle [5], allowing for controlled studies on efficacy, safety, and patient compliance that cannot be replicated with the variable and provider-dependent podophyllin tinctures [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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